

6-Bromoimidazo[1,5-a]pyridine: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: 6-Bromoimidazo[1,5-a]pyridine

Cat. No.: B578197

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CAS Number: 1239880-00-2

This technical guide provides an in-depth overview of **6-Bromoimidazo[1,5-a]pyridine**, a key heterocyclic building block for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and splicing modulators.

Core Compound Data

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrN ₂	[1] [2]
Molecular Weight	197.03 g/mol	[1] [2]
CAS Number	1239880-00-2	[1] [2]
Appearance	Solid	[1]
Melting Point	240-246 °C	[1]
Storage Temperature	2-8 °C, under dry conditions	[2]

Chemical Structure and Identifiers

Identifier	Value	Reference
IUPAC Name	6-bromoimidazo[1,5-a]pyridine	
SMILES	Brc1ccc2cncn2c1	[1]
InChI	1S/C7H5BrN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H	[1]
InChIKey	YLWZYCSSUYSOAW-UHFFFAOYSA-N	[1]

Safety and Handling

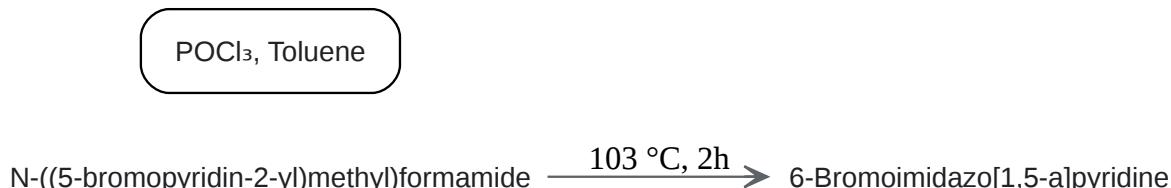
6-Bromoimidazo[1,5-a]pyridine is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[1\]](#) Appropriate personal protective equipment should be used when handling this compound, including gloves, lab coat, and safety glasses.[\[1\]](#) Work should be conducted in a well-ventilated fume hood.[\[1\]](#)

Synthesis and Experimental Protocols

The synthesis of **6-Bromoimidazo[1,5-a]pyridine** is most commonly achieved through a cyclization reaction. A detailed experimental protocol is provided below.

Synthesis of 6-Bromoimidazo[1,5-a]pyridine

Reaction Scheme:



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Synthetic scheme for **6-Bromoimidazo[1,5-a]pyridine**.

Experimental Protocol:

To a solution of N-((5-bromopyridin-2-yl)methyl)formamide (1.0 g, 4.6 mmol) in toluene (30 mL), phosphorus oxychloride (POCl_3 , 1.0 mL, 10.9 mmol) is added.^[3] The reaction mixture is then stirred at 103 °C for 2 hours.^[3] After the reaction is complete, the mixture is concentrated to dryness under reduced pressure. The resulting residue is dissolved in dichloromethane (DCM) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and brine.^[3] The organic phase is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.^[3] The crude product is purified by flash column chromatography to yield **6-bromoimidazo[1,5-a]pyridine** as a yellow solid (0.5 g, 55% yield).^[3] The product can be characterized by LC-MS, with expected m/z values of 197 and 199 ($[\text{M}+\text{H}]^+$).^[3]

Applications in Drug Discovery

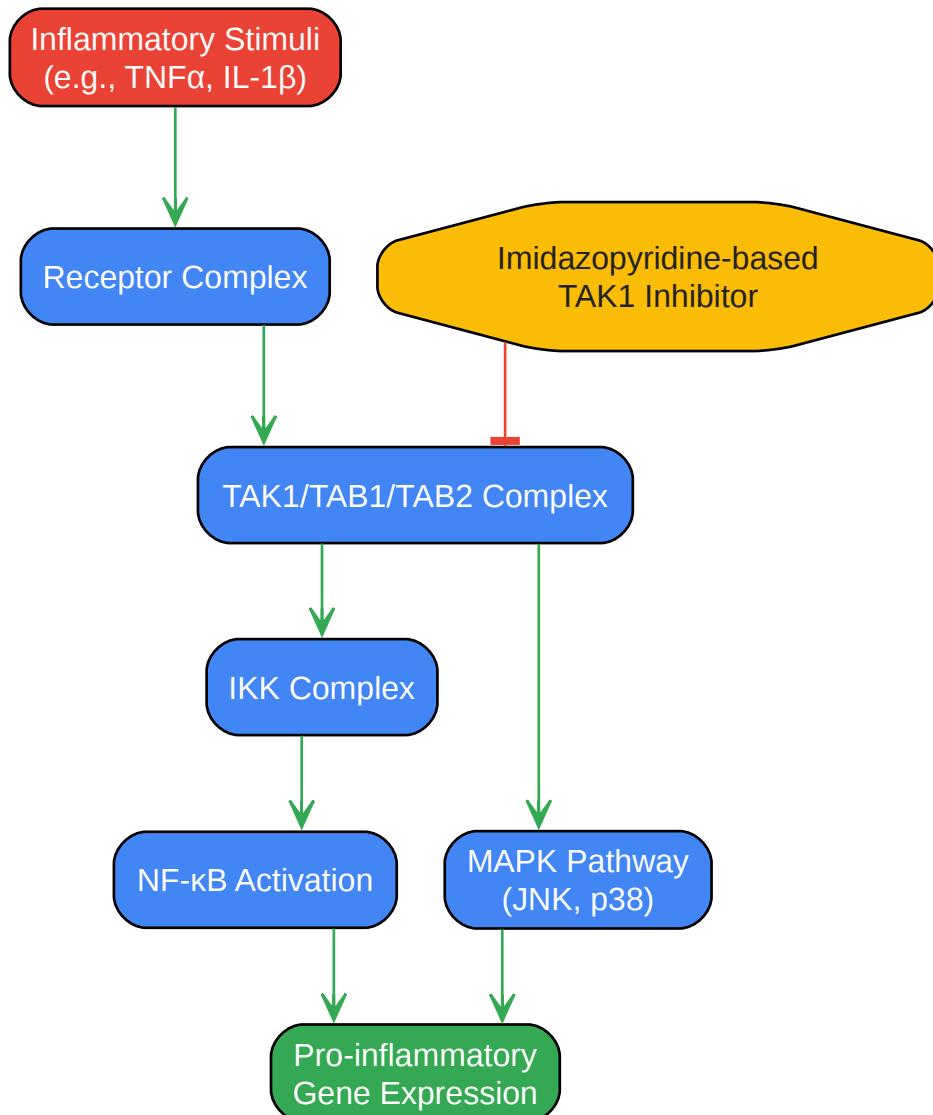
6-Bromoimidazo[1,5-a]pyridine serves as a versatile scaffold in medicinal chemistry, primarily as a building block for the synthesis of kinase inhibitors and splicing modulators.

Kinase Inhibitors

The imidazo[1,5-a]pyridine core is a privileged structure in the design of kinase inhibitors. The bromine atom at the 6-position provides a convenient handle for further functionalization, typically through cross-coupling reactions, to introduce various substituents that can interact with the target kinase.

Illustrative Signaling Pathway: TAK1 Inhibition

Derivatives of imidazopyridine scaffolds have been investigated as inhibitors of Transforming Growth Factor- β -Activated Kinase 1 (TAK1), a key signaling node in inflammatory and cancer pathways. Inhibition of TAK1 can modulate downstream signaling cascades, including the NF- κ B and MAPK pathways.



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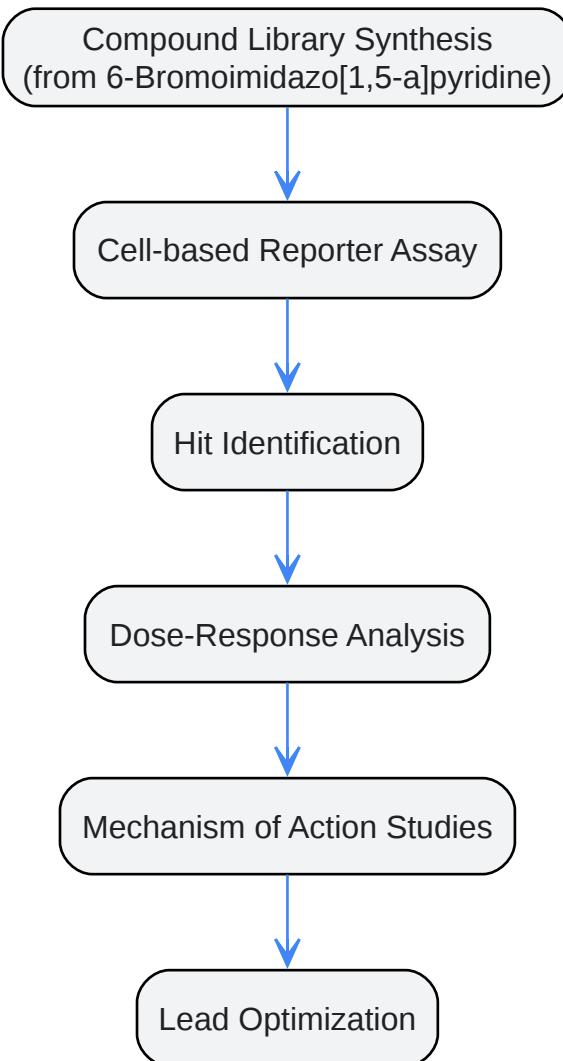
TAK1 signaling pathway and point of inhibition.

Splicing Modulators

6-Bromoimidazo[1,5-a]pyridine has been utilized in the preparation of substituted pyridazines, which act as small molecule splicing modulators.^[3] These compounds can influence the splicing of pre-mRNA, a critical process in gene expression, offering a novel therapeutic approach for various genetic diseases.

Experimental Workflow for Screening Splicing Modulators

The identification of splicing modulators typically involves a multi-step screening process.



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Workflow for identifying splicing modulators.

Conclusion

6-Bromoimidazo[1,5-a]pyridine is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the reactivity of the bromine substituent make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated utility of its derivatives as kinase inhibitors and splicing modulators highlights its potential for the development of novel therapeutics targeting a range of diseases. This guide provides a foundational understanding of this important chemical entity to aid researchers in their drug discovery endeavors.

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